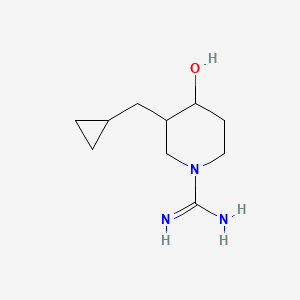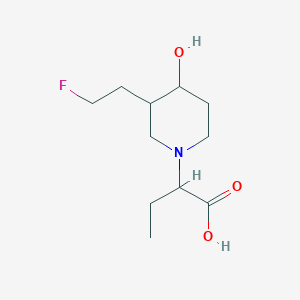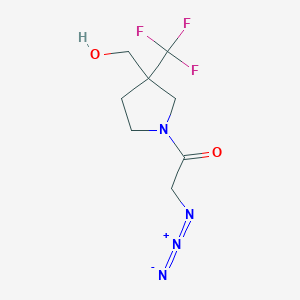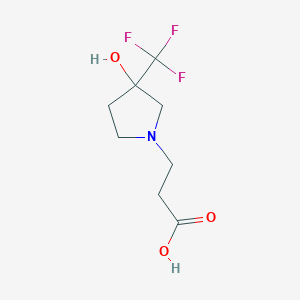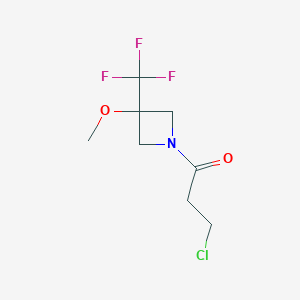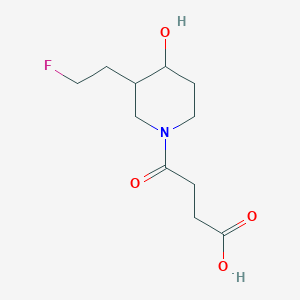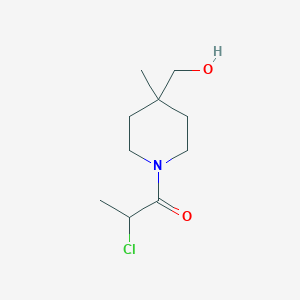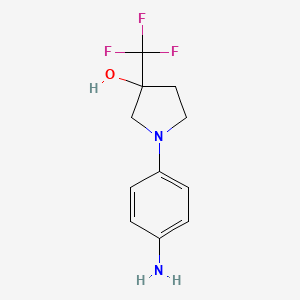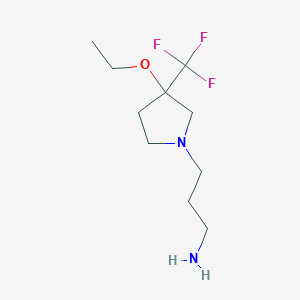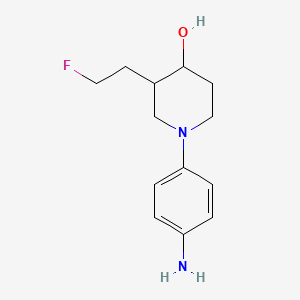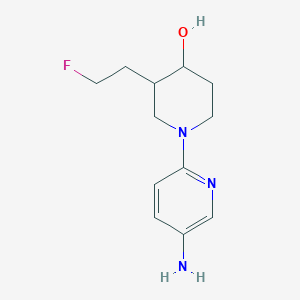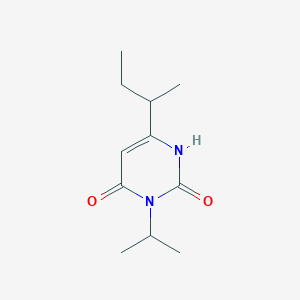
6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (also known as 6-BPTD) is a novel small molecule that has been gaining attention in the scientific community for its potential to act as a therapeutic agent for a variety of diseases. 6-BPTD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential to act as a neuroprotective agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The study by Udayakumar et al. (2017) describes the synthesis and characterization of dihydropyrimidine-2,4-(1H,3H)-dione derivatives, showing a novel method for their preparation with modest to high yields. The structural confirmation was achieved using NMR spectroscopy, underlining the compounds' potential in medicinal chemistry and drug design Udayakumar, Gowsika, & Pandurangan, 2017.
Structural Studies
- El‐Brollosy et al. (2012) analyzed the crystal structure of a tetrahydropyrimidine-2,4-dione derivative, elucidating the molecular conformation and hydrogen bonding patterns. This study contributes to understanding the structural properties of these compounds, which is crucial for their application in designing more efficient molecules El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012.
Biological Activities
- Yancheva et al. (2012) investigated the antimicrobial activity of a novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione. The compound showed effectiveness against several bacterial strains, highlighting its potential in developing new antimicrobial agents Yancheva, Daskalova, Cherneva, Mikhova, Djordjevic, Smelcerovic, & Šmelcerović, 2012.
Supramolecular Assemblies
- Fonari et al. (2004) synthesized pyrimidine derivatives and investigated their ability to form supramolecular assemblies with diaza-18-crown-6. The study revealed intricate hydrogen-bonded networks, demonstrating the utility of these compounds in constructing complex molecular architectures Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004.
Chemical Modification Techniques
- Makhnyr' (1985) discussed methods for chemically modifying arginine residues in proteins and peptides using butan-2,3-dione and related compounds. This approach is significant for protein engineering and understanding protein function Makhnyr', 1985.
Eigenschaften
IUPAC Name |
6-butan-2-yl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-8(4)9-6-10(14)13(7(2)3)11(15)12-9/h6-8H,5H2,1-4H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPYZCNSRIEXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



